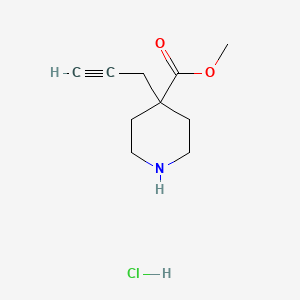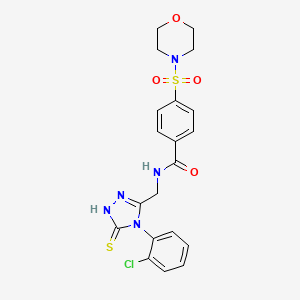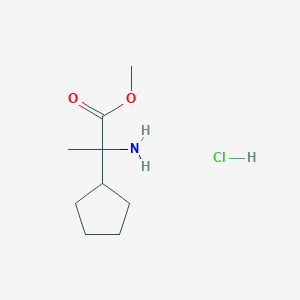
N-Ethyl-1-methylazetidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-methylazetidin-3-amine dihydrochloride typically involves the reaction of N-ethylazetidin-3-amine with methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an inert atmosphere at room temperature to prevent any unwanted side reactions . The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to confirm its purity and identity .
化学反応の分析
Types of Reactions
N-Ethyl-1-methylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
科学的研究の応用
N-Ethyl-1-methylazetidin-3-amine dihydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of N-Ethyl-1-methylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems and has been studied for its potential effects on the central nervous system . It acts by binding to specific receptors and altering their activity, leading to changes in cellular signaling and function .
類似化合物との比較
Similar Compounds
N-Methylazetidin-3-amine dihydrochloride: Similar structure but lacks the ethyl group.
N-Ethylazetidin-3-amine dihydrochloride: Similar structure but lacks the methyl group.
1-Methylazetidin-3-amine dihydrochloride: Similar structure but lacks the ethyl group.
Uniqueness
N-Ethyl-1-methylazetidin-3-amine dihydrochloride is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
N-ethyl-1-methylazetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-3-7-6-4-8(2)5-6;;/h6-7H,3-5H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCHAOIZYFWPEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CN(C1)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-(1-methylpiperidin-4-yl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B2365898.png)
![4-chloro-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one](/img/structure/B2365902.png)


![1-(2-{[1-(Ethoxycarbonyl)-3-phenylpropyl]amino}propanoyl)proline maleate](/img/structure/B2365906.png)




![2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365914.png)
![Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B2365915.png)


